

Spectroscopic Profile of 4-Methoxyphenethylamine: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Methoxy-beta-nitrostyrene*

Cat. No.: *B1199639*

[Get Quote](#)

A comprehensive guide to the spectroscopic characterization of 4-methoxyphenethylamine (4-MPEA), offering a comparative analysis with its structural isomers and parent compound. This guide provides researchers, scientists, and drug development professionals with detailed experimental data and protocols to facilitate identification and differentiation.

4-Methoxyphenethylamine (4-MPEA) is a substituted phenethylamine derivative with a methoxy group at the para position of the phenyl ring. Its structural similarity to other psychoactive phenethylamines necessitates clear and robust analytical methods for its unambiguous identification. This guide presents a detailed spectroscopic characterization of 4-MPEA using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). To aid in its differentiation, a direct comparison is made with its ortho- and meta-isomers, 2-methoxyphenethylamine (2-MPEA) and 3-methoxyphenethylamine (3-MPEA), as well as the parent compound, phenethylamine.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 4-MPEA and its selected comparators. These values are compiled from various spectral databases and scientific literature.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aromatic Protons	-CH ₂ - (Benzyllic)	-CH ₂ - (Amino)	-OCH ₃	-NH ₂
4-Methoxyphenethylamine (4-MPEA)	~7.11 (d), ~6.83 (d)	~2.75 (t)	~2.95 (t)	~3.78 (s)	Variable
2-Methoxyphenethylamine (2-MPEA)	~7.20-6.85 (m)	~2.85 (t)	~3.00 (t)	~3.85 (s)	Variable
3-Methoxyphenethylamine (3-MPEA)	~7.20-6.75 (m)	~2.80 (t)	~3.00 (t)	~3.80 (s)	Variable
Phenethylamine	~7.30-7.15 (m)	~2.85 (t)	~3.05 (t)	-	Variable

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. d = doublet, t = triplet, m = multiplet, s = singlet.

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aromatic					
	Aromatic C-O	Aromatic C-H	C (quaternary)	-CH ₂ - (Benzylic)	-CH ₂ - (Amino)	-OCH ₃
4-Methoxyphenethylamine (4-MPEA)	~158.1	~129.8, ~113.9	~131.2	~35.5	~42.9	~55.2
2-Methoxyphenethylamine (2-MPEA)	~157.5	~130.3, ~127.5, ~120.6, ~110.4	~127.8	~30.2	~41.8	~55.2
3-Methoxyphenethylamine (3-MPEA)	~159.8	~129.5, ~121.2, ~114.5, ~111.8	~140.5	~36.2	~42.5	~55.1
Phenethylamine	-	~128.9, ~128.5, ~126.3	~139.1	~36.5	~42.8	-

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Table 3: Key IR Absorption Bands (in cm⁻¹)

Compound	N-H Stretch	C-H Stretch (Aromatic)	C-H Stretch (Aliphatic)	C=C Stretch (Aromatic)	C-O Stretch (Aryl Ether)
4-					
Methoxyphenethylamine (4-MPEA)	~3360, ~3290	~3030		~2930, ~2850	~1610, ~1510
					~1245, ~1035
2-					
Methoxyphenethylamine (2-MPEA)	~3360, ~3290	~3060		~2930, ~2850	~1600, ~1495
					~1240, ~1030
3-					
Methoxyphenethylamine (3-MPEA)	~3360, ~3290	~3050		~2930, ~2850	~1600, ~1585
					~1260, ~1040
Phenethylamine	~3360, ~3290	~3060, ~3025	~2925, ~2855	~1605, ~1495	-

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compound	Molecular Ion (M ⁺)	Base Peak	Other Key Fragments
4-			
Methoxyphenethylamine (4-MPEA)	151	121	106, 91, 77, 30
2-			
Methoxyphenethylamine (2-MPEA)	151	121	91, 77, 30
3-			
Methoxyphenethylamine (3-MPEA)	151	121	91, 77, 30
Phenethylamine	121	91	77, 65, 30

Experimental Protocols

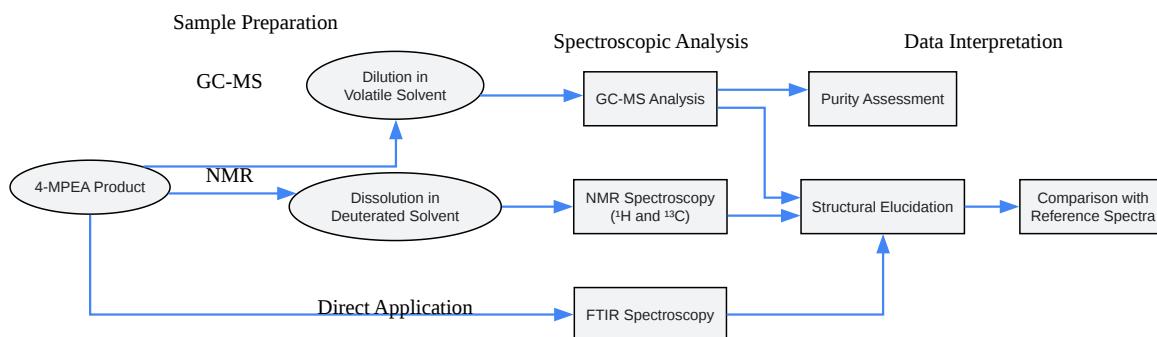
The data presented in this guide were obtained using standard analytical techniques. The general protocols for each technique are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 300 MHz or 500 MHz spectrometer.
- ^1H NMR Acquisition: A standard pulse program was used with a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Chemical shifts were referenced to the residual solvent peak.
- ^{13}C NMR Acquisition: A proton-decoupled pulse program was used with a spectral width of approximately 220 ppm. Chemical shifts were referenced to the solvent peak.

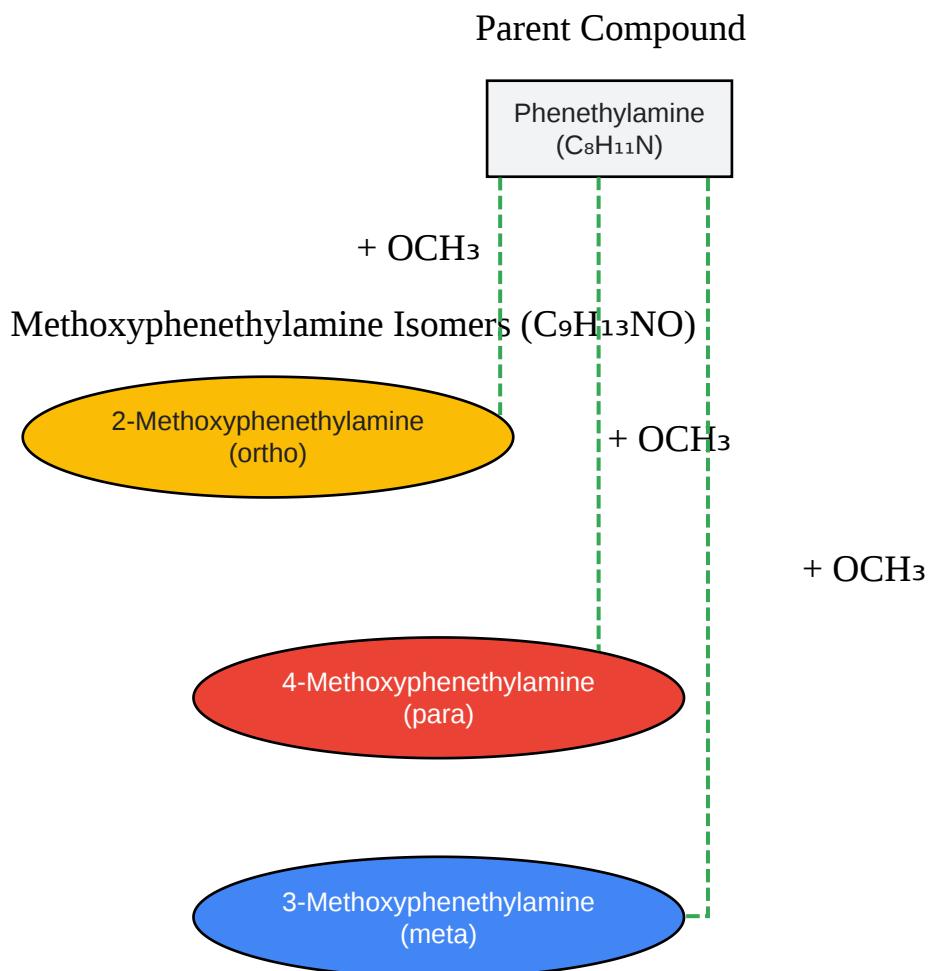
Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A small amount of the liquid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, for solid samples, a KBr pellet was prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
- Instrumentation: FTIR spectra were recorded on a standard FTIR spectrometer.
- Data Acquisition: Spectra were typically collected over the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal or a blank KBr pellet was recorded and subtracted from the sample spectrum.


Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of the analyte was prepared in a suitable solvent (e.g., methanol or ethyl acetate).

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used.
- GC Conditions: A non-polar capillary column (e.g., DB-5ms) was typically used. The oven temperature was programmed to ramp from an initial temperature (e.g., 100°C) to a final temperature (e.g., 280°C) to ensure separation of the analyte from any impurities.
- MS Conditions: The mass spectrometer was operated in EI mode at 70 eV. Mass spectra were recorded over a mass range of m/z 30-400.


Visualizing the Workflow and Structures

To further clarify the analytical process and the relationships between the analyzed compounds, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the spectroscopic characterization of 4-MPEA.

[Click to download full resolution via product page](#)

Caption: Structural relationship of 4-MPEA to its isomers and parent compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxyphenethylamine: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1199639#spectroscopic-characterization-of-4-methoxyphenethylamine-product\]](https://www.benchchem.com/product/b1199639#spectroscopic-characterization-of-4-methoxyphenethylamine-product)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com